1-Fluoro-4-(1-iodoethenyl)benzene

Description

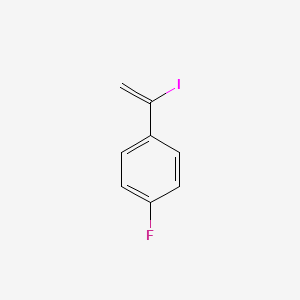

1-Fluoro-4-(1-iodoethenyl)benzene (C₈H₅FIV) is a halogenated aromatic compound featuring a fluorine atom at the para position of the benzene ring and a 1-iodoethenyl substituent. This structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of the iodine-substituted ethenyl group. The iodine atom in the ethenyl group enhances reactivity in substitution or elimination reactions, making the compound valuable in organic synthesis and materials science.

Properties

Molecular Formula |

C8H6FI |

|---|---|

Molecular Weight |

248.04 g/mol |

IUPAC Name |

1-fluoro-4-(1-iodoethenyl)benzene |

InChI |

InChI=1S/C8H6FI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |

InChI Key |

HIPOMKXSBVPARD-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)F)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Vinyl Iodides on Fluorobenzene Rings

The preparation of vinyl iodides on fluorobenzene derivatives typically involves:

- Halogenation of vinyl-substituted fluorobenzenes : Introduction of iodine onto a pre-formed vinyl group.

- Iodination of alkenyl precursors : Direct iodination of alkenyl groups attached to fluorobenzene rings.

- Transition metal-catalyzed coupling reactions : Formation of vinyl iodides via catalytic processes involving palladium or copper catalysts.

Specific Synthetic Routes Relevant to 1-Fluoro-4-(1-iodoethenyl)benzene

Iodination of 1-Fluoro-4-vinylbenzene

A plausible route involves the iodination of 1-fluoro-4-vinylbenzene, where the vinyl group is converted to the iodoethenyl moiety. This can be achieved by:

- Treatment with iodine (I2) in the presence of triphenylphosphine (PPh3) and water, which facilitates the formation of vinyl iodides through electrophilic addition-elimination mechanisms.

- Reaction conditions typically involve mild temperatures and polar aprotic solvents to enhance nucleophilicity and regioselectivity.

This approach is supported by analogous reactions reported in the literature for the preparation of vinyl iodides on aromatic rings (see section 6 for detailed reaction conditions).

Halogen Exchange and Directed Metalation

- Starting from 1-fluoro-4-(iodomethyl)benzene, a halogen exchange or dehydrohalogenation reaction can be employed to generate the vinyl iodide.

- Directed ortho-metalation using strong bases (e.g., n-butyllithium) followed by quenching with iodine sources can introduce iodine selectively on the vinyl position adjacent to the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling

- Copper(I) iodide catalysis in the presence of bases like cesium carbonate and ligands such as 8-quinolinol has been demonstrated for aryl iodide formation and could be adapted for vinyl iodide synthesis on fluorobenzene derivatives.

- Such methods allow for controlled introduction of iodine under relatively mild conditions and can be scaled industrially.

Experimental Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, Et2O) | Enhances nucleophilicity and reaction rate |

| Temperature | 0°C to 130°C depending on method | Mild to moderate temperatures preferred |

| Catalyst | PPh3, CuI, or Pd-based catalysts | Choice depends on reaction type |

| Base | Cesium carbonate, potassium carbonate | Neutralizes acids formed during reaction |

| Reaction Time | 2 to 24 hours | Longer times may improve yield |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation or moisture interference |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1-iodoethenyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Cross-Coupling Reactions: It participates in cross-coupling reactions with different boronic acids to form complex organic molecules.

Common Reagents and Conditions:

Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.

Sodium Carbonate (Na2CO3): Acts as a base in many reactions.

Boronic Acids: Serve as coupling partners in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-Fluoro-4-(1-iodoethenyl)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a radiolabeling agent in biological studies.

Medicine: Explored for its use in the development of pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-iodoethenyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily determined by the nature of the substituents introduced during its reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Electronic Effects: The iodoethenyl group in the target compound is more polarizable and less electron-withdrawing compared to nitroethenyl (C₈H₆FNO₂) or sulfonyl (C₁₂H₉FO₂S) groups, influencing reactivity in electrophilic substitutions .

- Steric Considerations : The trimethylsilyl group (C₉H₁₃FSi) offers steric bulk but minimal electronic perturbation, contrasting with the planar iodoethenyl group .

Physical Properties

- Boiling Points: Trimethylsilyl derivatives (e.g., C₉H₁₃FSi) exhibit lower boiling points (92–93°C at 60 mmHg) due to increased volatility from the silyl group, whereas nitroethenyl derivatives (C₈H₆FNO₂) have higher melting points (99–102°C) due to nitro group polarity .

- Crystallography : 1-Fluoro-4-(p-tolylethynyl)benzene forms crystals with distinct arene-perfluoroarene stacking, a feature absent in iodoethenyl analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-4-(1-iodoethenyl)benzene?

The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions , such as the Sonogashira or Heck coupling , adapted from methods used for analogous fluorinated aryl-alkyne systems. For example:

- Step 1 : Start with 4-fluoroiodobenzene as the aryl halide precursor.

- Step 2 : React with vinyl iodide derivatives under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in the presence of a copper iodide co-catalyst and a base (e.g., triethylamine) .

- Step 3 : Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (60–80°C) to maximize yield.

Key Consideration : Monitor iodine stability under reaction conditions to avoid premature elimination or side reactions .

Q. How can the structure of this compound be validated experimentally?

Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C–I bond ~2.09 Å, C=C bond ~1.34 Å) and confirm stereochemistry (trans/cis configuration of the ethenyl group). Compare with crystallographic data from structurally similar compounds like 4-fluorostilbene (CAS 718-25-2) .

- NMR Spectroscopy : Use ¹⁹F NMR to confirm para-substitution (δ ≈ -110 ppm) and ¹H NMR to distinguish ethenyl protons (J coupling ~12–16 Hz for trans isomers).

- Mass Spectrometry : Validate molecular weight (e.g., exact mass: 262.0 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound?

Mechanistic Insights :

- Electron-withdrawing fluorine activates the benzene ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.

- Iodoethenyl group serves as a polarized π-system, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) or cycloaddition reactions.

Experimental Strategy : - Perform DFT calculations to map electron density distributions and predict reactive sites.

- Compare reaction rates with non-fluorinated analogs (e.g., 1-iodo-4-vinylbenzene) to quantify fluorine’s electronic impact .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated iodoethenyl compounds?

Case Study : Conflicting data on iodobenzene derivatives’ stability in Sonogashira couplings. Resolution Protocol :

Control Experiments : Test reaction parameters (e.g., ligand choice, solvent polarity) to isolate variables causing discrepancies.

In-situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track iodine dissociation or side-product formation.

Comparative Analysis : Benchmark against structurally characterized analogs (e.g., 1-Fluoro-4-(p-tolylethynyl)benzene, C15H11F) to identify steric/electronic outliers .

Q. What are the applications of this compound in supramolecular chemistry?

Research Applications :

- Halogen bonding : The iodine atom can act as a halogen bond donor, enabling crystal engineering (e.g., 3D frameworks via C–I⋯N interactions).

- Fluorescent probes : Functionalize the ethenyl group with fluorophores (e.g., BODIPY) for bioimaging, leveraging fluorine’s metabolic stability .

Synthetic Example : Co-crystallize with pyridine derivatives to study halogen-bond-driven self-assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.